sodium;4-methylbenzenesulfinate
Description
Properties
IUPAC Name |
sodium;4-methylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUDNZQQCWGKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through a nucleophilic substitution mechanism, where sodium sulfite (Na₂SO₃) acts as the reducing agent. The sulfonyl chloride group (-SO₂Cl) undergoes reduction to a sulfinate (-SO₂⁻) in the presence of a base (NaOH), which neutralizes HCl byproducts. The stoichiometric equation is:
Key parameters include:
Dissolution and Controlled Addition
4-Methylbenzenesulfonyl chloride is dissolved in dichloromethane (DCM) to facilitate gradual addition into an aqueous sodium sulfite solution. DCM’s low boiling point (40°C) allows easy recovery via distillation, reducing solvent waste.
Alkaline Conditions and Temperature Control
Simultaneous dropwise addition of 10% NaOH ensures the reaction remains alkaline, preventing side reactions such as sulfonate formation. Maintaining 85°C for 1.2–1.3 hours achieves 89% conversion efficiency, as monitored by UV spectrophotometry.
Solvent Recovery and Product Isolation
Post-reaction, DCM is distilled and recycled, aligning with green chemistry principles. The aqueous residue is cooled to crystallize sodium 4-methylbenzenesulfinate, which is then vacuum-filtered, washed with cold water, and dried at 60°C.
Table 1: Industrial Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | 4-Methylbenzenesulfonyl chloride |
| Reducing Agent | Sodium sulfite (Na₂SO₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 85°C |
| Reaction Time | 1.2–1.3 hours |
| Yield | 89% |
| Purity (Post-Crystallization) | >99% (UV analysis) |
Analytical Techniques and Quality Control
UV Spectrophotometric Monitoring
The reaction’s progress is tracked using UV spectroscopy at 254 nm, exploiting the distinct absorption profiles of sulfinate (λₘₐₓ = 220 nm) and sulfonate (λₘₐₓ = 260 nm) byproducts. This enables real-time adjustments to NaOH addition and temperature.
Purity Assessment and Crystallization
Crude product is recrystallized from ethanol-water mixtures (3:1 v/v) to remove residual inorganic salts (Na₂SO₄, NaCl). Final purity is verified via:
Comparative Analysis of Alternative Methods
While the sulfonyl chloride reduction method dominates industrial production, alternative routes have been explored:
Direct Sulfination of Toluene Derivatives
Early approaches involved sulfinating toluene with SO₂ in the presence of AlCl₃, but these yielded mixtures of sulfinic and sulfonic acids, complicating isolation.
Chemical Reactions Analysis
Types of Reactions
sodium;4-methylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
Industrial Applications
Sodium 4-methylbenzenesulfinate serves multiple roles across different industries:
- Organic Synthesis :
- Surfactant and Conditioning Agent :
- Dye Industry :
- Agricultural Applications :
Case Study 1: Pharmaceutical Synthesis
A study on the synthesis of Doxycycline highlighted the efficiency of sodium 4-methylbenzenesulfinate as a key intermediate. The reaction conditions optimized the yield significantly, demonstrating its utility in pharmaceutical manufacturing processes.
| Compound | Yield (%) | Reaction Time (hours) | Conditions |
|---|---|---|---|
| Doxycycline | 85% | 5 | Room Temperature |
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted by Environment and Climate Change Canada indicated that sodium p-toluenesulfinate does not pose significant risks to human health or the environment under controlled conditions. This assessment supports its continued use in industrial applications without stringent regulatory burdens .
Mechanism of Action
The mechanism of action of sodium;4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Sulfinate Salts (Varying Cations)
Potassium 4-Methylbenzenesulfinate
- Synthesis : Prepared via acid-base reaction of sodium 4-methylbenzenesulfinate with potassium hydroxide (76% yield, white solid) .
- Reactivity: Exhibits similar reactivity to the sodium salt but may differ in solubility. Crown ether additives enhance its activity in non-polar solvents .
- Applications : Used in desulfitative cross-coupling reactions with palladium catalysts .
Lithium 4-Methylbenzenesulfinate
- Synthesis : Generated by reacting 4-methylbenzenesulfinic acid with lithium bases.
Quaternary Ammonium Salts
- Examples :
- Advantages : Improved solubility in organic solvents compared to alkali metal salts, facilitating homogeneous catalysis .
Table 1: Comparative Properties of Sulfinate Salts
| Compound | Cation | Yield (%) | Physical State | Key Applications |
|---|---|---|---|---|
| Sodium 4-methylbenzenesulfinate | Na⁺ | N/A | White solid | Cross-coupling, sulfonylation |
| Potassium 4-methylbenzenesulfinate | K⁺ | 76 | White solid | Desulfitative coupling |
| Tetrabutylammonium derivative | (C₄H₉)₄N⁺ | 27 | Gel-like solid | Mechanistic studies |
| Tetramethylammonium derivative | (CH₃)₄N⁺ | 87 | Hygroscopic solid | High-yield synthetic routes |
Comparison with Sulfinate Esters
Benzhydryl 4-Methylbenzenesulfinate (7a)
1-Phenylethyl 4-Methylbenzenesulfinate (8a)
But-3-yn-2-yl 4-Methylbenzenesulfinate
- Reactivity : Undergoes silver-catalyzed rearrangement to form allenic sulfones, showcasing the versatility of sulfinate esters in generating complex scaffolds .
Table 2: Sulfinate Esters vs. Sodium Salt
| Compound | Yield (%) | Physical State | Key Functional Features |
|---|---|---|---|
| Sodium 4-methylbenzenesulfinate | N/A | Solid | Ionic, water-soluble |
| Benzhydryl ester (7a) | 84 | Solid (mp 162°C) | Steric hindrance, thermal stability |
| 1-Phenylethyl ester (8a) | 40 | Liquid | Enhanced solubility in organics |
Comparison with Structural Analogs
Sodium Benzenesulfinate
Sodium Pyridine-2-sulfinate
Zinc(II) 4-Methylbenzenesulfinate
- Applications : Used in niche reactions requiring divalent metal ions. The Zn²⁺ cation may facilitate redox processes or stabilize charged intermediates .
Q & A
Q. What are the common synthetic methodologies for incorporating sodium 4-methylbenzenesulfinate into organic transformations?
Sodium 4-methylbenzenesulfinate is widely used in sulfur(IV)-centered reactions. Key methods include:
- Pummerer-type activation : Reacting sulfinate esters with triflic anhydride (Tf2O) to generate sulfonium intermediates, followed by hydrolysis or reduction (e.g., NaBH4) to yield sulfoxides or sulfides .
- Reductive sulfinylation : Nucleophilic chain substitution (SNC) mechanisms, where sulfinates act as catalysts to propagate sulfinyl ester intermediates in the presence of sulfonylpyridinium reagents .
- Palladium-catalyzed coupling : Optimal conditions involve Pd(OAc)2, XantPhos, and 1,4-dioxane at 85°C for quantitative conversion in diaryl sulfone synthesis .
Q. How does sodium 4-methylbenzenesulfinate participate in sulfur-containing bond formation?
The sulfinate group (SO2<sup>−</sup>) acts as a nucleophile or sulfur donor in:
- S–N bond coupling : Under EDA (electron donor-acceptor) complex-mediated photoredox conditions, it reacts with nitroarenes to form sulfonamides. Aryl sulfinates require 3 equivalents to mitigate self-disproportionation side reactions .
- Sulfinamide synthesis : Via SNAr (nucleophilic aromatic substitution) with sulfonylpyridinium reagents, forming electrophilic intermediates that react with amines .
- Sulfone preparation : Cross-coupling with aryl halides via Pd catalysis, where sodium counterions enhance transmetalation rates .
Q. What purification strategies are effective for isolating sulfonium intermediates derived from sodium 4-methylbenzenesulfinate?
- After Tf2O-mediated activation, sulfonium salts are isolated via filtration (removing excess NaHCO3), solvent evaporation, and washing with diethyl ether. This yields >95% purity intermediates .
- For Pd-catalyzed reactions, post-reaction mixtures are filtered through Celite to remove Pd residues, followed by column chromatography using methanol/ethyl acetate gradients .
Q. What substrates are compatible with sodium 4-methylbenzenesulfinate in cross-coupling reactions?
- Aromatic systems : β,β-Dibromostyrenes with electron-withdrawing groups (NO2, CF3) react efficiently, yielding β-sulfonylstyrenes in 65–91% yields .
- Heteroaromatics : Quinoline N-oxides undergo metal-free sulfonylation with sodium sulfinates under oxidant-free conditions .
Q. How does solvent choice impact the stability of sodium 4-methylbenzenesulfinate in reactions?
- Polar aprotic solvents : THF or 1,4-dioxane stabilize sulfinate salts during Pd-catalyzed reactions at elevated temperatures (85°C) .
- Aqueous conditions : Hydrolysis in NaHCO3/H2O requires controlled pH (4.6–6.8) to avoid premature decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the role of sodium counterions in palladium-catalyzed desulfinative cross-couplings?
Sodium ions (vs. Li<sup>+</sup> or K<sup>+</sup>) accelerate transmetalation by facilitating cation metathesis with carbonate bases. This stabilizes Pd–sulfinate complexes and neutralizes SO2 byproducts. Kinetic studies confirm transmetalation as the turnover-limiting step (TLS) for carbocyclic sulfinates .
Q. How can isotopic labeling resolve contradictions in sulfoxide oxygen sourcing during sulfonium intermediate hydrolysis?
- Method : Conduct hydrolysis with [<sup>18</sup>O]H2O and analyze products via mass spectrometry. Evidence shows sulfoxide oxygen originates exclusively from water, not the sulfinate ester .
- Application : This confirms a nucleophilic attack mechanism by external H2O on the sulfur center.
Q. What strategies mitigate side reactions in EDA-mediated S–N coupling of aryl sulfinates?
- Excess sulfinate : Use 3 equivalents to suppress self-disproportionation (e.g., sulfonothioate formation) .
- Solvent optimization : DMA (dimethylacetamide) stabilizes EDA complexes by solvating ionic intermediates, as shown by DFT calculations .
Q. How do computational methods (e.g., DFT) elucidate the role of sodium 4-methylbenzenesulfinate in EDA complex formation?
Q. What experimental approaches validate sulfinate-catalyzed chain propagation in sulfinyl ester formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
